molecular formula C15H10Cl2N4O2 B11663818 3-(2,4-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(2,4-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11663818
M. Wt: 349.2 g/mol
InChI Key: FOLVLJNFEXQEQI-QGMBQPNBSA-N
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Description

3-(2,4-dichlorophenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a dichlorophenyl group, a furan ring, and a pyrazole core, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrazole derivative.

    Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the pyrazole derivative through a condensation reaction.

    Final Condensation: The final step involves the condensation of the furan-2-ylmethylidene group with the pyrazole-5-carbohydrazide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s stability and electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity could be attributed to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorophenyl)-1-(2-furyl)-2-propen-1-one
  • 2-(2,4-dichlorophenyl)-1,3-dioxolane
  • 4-((2-(3,5-dichlorophenyl)-6-((pyrimidin-5-yl)oxy)pyridin-4-yl)methyl)piperazine

Uniqueness

3-(2,4-dichlorophenyl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a dichlorophenyl group, a furan ring, and a pyrazole core This unique structure imparts specific electronic and steric properties, making it distinct from other similar compounds

Properties

Molecular Formula

C15H10Cl2N4O2

Molecular Weight

349.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H10Cl2N4O2/c16-9-3-4-11(12(17)6-9)13-7-14(20-19-13)15(22)21-18-8-10-2-1-5-23-10/h1-8H,(H,19,20)(H,21,22)/b18-8+

InChI Key

FOLVLJNFEXQEQI-QGMBQPNBSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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